molecular formula C15H22O3 B1246200 Dihydroarteannuin B

Dihydroarteannuin B

Cat. No. B1246200
M. Wt: 250.33 g/mol
InChI Key: VWGPQZZLIAQJCE-DWIPZSBTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroarteannuin B is a natural product found in Artemisia annua with data available.

Scientific Research Applications

1. Application in Autoimmune Diseases

Dihydroarteannuin B has been studied for its effects on autoimmune diseases. One study found that it ameliorates lupus symptoms in mice by inhibiting the production of TNF-alpha and blocking the NF-kappa B signaling pathway. This indicates its potential use in treating autoimmune conditions like lupus (Wei-dong Li et al., 2006).

2. Microbial Transformation Studies

Research has explored the microbial transformation of arteannuin B using Aspergillus flavipes, resulting in the production of dihydroarteannuin B as the main transformation product. This kind of study is crucial for understanding the biosynthesis and metabolic pathways of dihydroarteannuin B, which can have implications in drug development and production (S. Elmarakby et al., 1987).

3. Anti-Tumor Properties

Dihydroarteannuin B has been investigated for its anti-tumor properties. A study on C57BL/6J mice with Lewis lung cancer showed that dihydroarteannuin B can inhibit tumor growth and induce apoptosis in cancer cells. This suggests its potential application in cancer therapy (Deng Jing, 2008).

4. Chemical Transformations for Therapeutic Use

Studies on the stereoselective reduction of arteannuin B and its chemical transformations are significant in the context of medicinal chemistry. These studies help in understanding the structural aspects of dihydroarteannuin B, which is crucial for its therapeutic applications (A. Bhattacharya et al., 2003).

5. Effects on Scleroderma

Research has also been conducted on the effects of dihydroarteannuin B on scleroderma, a chronic systemic autoimmune disease. It has been found to inhibit dermal thickness and reduce collagen content, suggesting its potential in treating scleroderma (Jie Ma et al., 2009).

6. Inhibition of Rheumatoid Arthritis

A study showed that dihydroarteannuin B can suppress the NLRP3 inflammasome via the HIF‐1α and JAK3/STAT3 signaling pathway, which contributes to the attenuation of collagen-induced arthritis in mice. This indicates its potential role in the treatment of rheumatoid arthritis (Mingying Zhang et al., 2022).

properties

Product Name

Dihydroarteannuin B

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(1R,4S,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one

InChI

InChI=1S/C15H22O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8-11,13H,4-7H2,1-3H3/t8-,9+,10+,11+,13-,14-,15-/m1/s1

InChI Key

VWGPQZZLIAQJCE-DWIPZSBTSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@H](C(=O)O[C@]23[C@H]1CC[C@@]4([C@H]3O4)C)C

Canonical SMILES

CC1CCC2C(C(=O)OC23C1CCC4(C3O4)C)C

synonyms

dihydroarteannuin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroarteannuin B
Reactant of Route 2
Dihydroarteannuin B
Reactant of Route 3
Dihydroarteannuin B
Reactant of Route 4
Dihydroarteannuin B
Reactant of Route 5
Dihydroarteannuin B
Reactant of Route 6
Dihydroarteannuin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.